2-(3-Bromo-4-methoxyphenyl)ethanol
Description
2-(3-Bromo-4-methoxyphenyl)ethanol (C₉H₁₁BrO₂, MW 231.09) is a brominated aromatic compound featuring a methoxy group at the 4-position and a hydroxethyl (-CH₂CH₂OH) substituent at the 2-position of the benzene ring. It serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and natural products. Its structure enables diverse reactivity, including hydrogen bonding via the hydroxyl group and electrophilic substitution due to the electron-withdrawing bromine atom .
Properties
Molecular Formula |
C9H11BrO2 |
|---|---|
Molecular Weight |
231.09 g/mol |
IUPAC Name |
2-(3-bromo-4-methoxyphenyl)ethanol |
InChI |
InChI=1S/C9H11BrO2/c1-12-9-3-2-7(4-5-11)6-8(9)10/h2-3,6,11H,4-5H2,1H3 |
InChI Key |
PTNPKBSTTNZLNA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCO)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
The following compounds represent key structural analogs, differing in substituents, functional groups, or regiochemistry:
Physicochemical Properties and Reactivity
- Electronic Effects : The bromine atom at the 3-position exerts strong electron-withdrawing effects, as evidenced by C–C–C angle distortions in crystallographic studies (121.5° vs. 118.2° for methoxy) . This enhances electrophilic substitution at the 5-position of the ring.
- Hydrogen Bonding: The ethanol derivative forms intermolecular hydrogen bonds (e.g., dimerization in 2-(3-bromo-4-methoxyphenyl)acetic acid ), influencing solubility and melting points. The 1-ethanol isomer may exhibit weaker intermolecular interactions due to steric hindrance .
- Spectroscopic Data: 1H NMR: For 2-Bromo-1-(3-bromo-4-methoxyphenyl)ethanol (), δ 4.85 (dt, J = 8.7, 3.2 Hz, 1H) and δ 3.90 (s, 3H) confirm the ethanol and methoxy groups . 13C NMR: 2-(3-Bromo-4-methoxyphenyl)acetic acid shows carbonyl signals at δ 194.4 and 192.6 ppm .
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